molecular formula C58H80ClN2O14+ B023409 Mivacuriumchlorid CAS No. 106861-44-3

Mivacuriumchlorid

Katalognummer: B023409
CAS-Nummer: 106861-44-3
Molekulargewicht: 1064.7 g/mol
InChI-Schlüssel: KFWHZSUNFAPZPW-FBIVYNMFSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

An isoquinoline derivative that is used as a short-acting non-depolarizing agent.

Wissenschaftliche Forschungsanwendungen

Neuromuskuläre Blockade

Mivacuriumchlorid ist ein kurzwirksames, nicht-depolarisierendes neuromuskuläres Blockademittel (NMBA), das kürzlich wieder auf den US-Markt gebracht wurde . Es wird verwendet, um eine neuromuskuläre Blockade zu induzieren, die besonders nützlich in der pädiatrischen Bevölkerung ist, insbesondere für kürzere Fälle .

Anästhesie-Induktion

Mivacurium wird verwendet, um die Anästhesie während der Intubation zu induzieren . Es sorgt für Muskelentspannung, was während der Induktionsphase der Anästhesie entscheidend ist .

Skelettmuskelrelaxation

Während einer Operation oder mechanischen Beatmung ist oft eine Skelettmuskelrelaxation erforderlich. Mivacurium wird verwendet, um diese Entspannung zu fördern, was chirurgische Eingriffe erleichtert und die mechanische Beatmung effektiver macht .

Schneller Stoffwechsel

Mivacurium wird schnell durch Pseudocholinesterase (PChE) metabolisiert, was bedeutet, dass es normalerweise kein spezifisches Umkehrmittel benötigt, um seine Wirkung am Ende der Operation aufzuheben . Dies macht es zu einer potenziell vorteilhaften Alternative zur Verwendung anderer NMBA .

Verlängerte neuromuskuläre Blockade

Defizite in der PChE sowie das hohe Alter und einige Medikamentenwechselwirkungen können mit einer verlängerten neuromuskulären Blockade verbunden sein . Eine Reihe von Fallberichten haben einen PChE-Mangel und seine Assoziation mit einer Verlängerung der neuromuskulären Blockade beschrieben .

Histamin-Freisetzung

Die schnelle Verabreichung höherer Dosen von Mivacurium kann zu einer signifikanten Histaminfreisetzung führen, die zu einem hämodynamischen Kompromiss führt <path d="M708.9602478 379.17766339h-128.70

Wirkmechanismus

Target of Action

Mivacurium chloride is a bisbenzylisoquinolinium-based neuromuscular blocker or muscle relaxant . The primary targets of mivacurium chloride are the cholinergic receptors on the motor end-plate . These receptors play a crucial role in transmitting signals from nerve cells to muscle cells, enabling muscle contraction.

Mode of Action

Mivacurium chloride works by binding competitively to cholinergic receptors on the motor end-plate . This antagonizes the action of acetylcholine, a neurotransmitter responsible for transmitting signals across the neuromuscular junction . As a result, mivacurium chloride blocks neuromuscular transmission, leading to muscle relaxation .

Biochemical Pathways

The primary biochemical pathway affected by mivacurium chloride is the neuromuscular transmission pathway . By blocking the action of acetylcholine at the motor end-plate, mivacurium chloride disrupts the normal signal transmission from nerve cells to muscle cells . This leads to muscle relaxation, which is essential during procedures such as surgery or mechanical ventilation .

Pharmacokinetics

Mivacurium chloride exhibits a short duration of action and is rapidly metabolized by plasma cholinesterase . The volume of distribution of mivacurium chloride is approximately 0.18 L/kg, and its clearance is around 12 ml/min/kg . The half-life of mivacurium chloride is about 34.9 minutes . These pharmacokinetic properties contribute to the drug’s bioavailability and its short duration of action .

Result of Action

The primary result of mivacurium chloride’s action is the blockade of neuromuscular transmission, leading to skeletal muscle relaxation . This makes it useful in medical procedures that require muscle relaxation, such as surgery or mechanical ventilation . The neuromuscular block produced by mivacurium chloride can be readily reversed by anticholinesterase agents .

Action Environment

The action of mivacurium chloride can be influenced by various environmental factors. For instance, deficiencies in plasma cholinesterase can lead to prolonged neuromuscular blockade . Additionally, factors such as patient age and certain drug interactions can also affect the duration and intensity of the neuromuscular block . Therefore, these factors must be considered when administering mivacurium chloride to ensure its efficacy and safety .

Safety and Hazards

Mivacurium chloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Zukünftige Richtungen

Mivacurium has been reported to be especially useful in the pediatric population, especially for shorter cases, and infusions can be used for longer cases without inducing tachyphylaxis . As it is rapidly metabolized by pseudocholinesterase (PChE), mivacurium does usually not require a specific reversal agent to offset its actions at the end of surgery . Despite other NMBA being available on the market and its side effects, mivacurium may still be a useful agent in short cases, particularly in the pediatric population .

Biochemische Analyse

Biochemical Properties

Mivacurium chloride functions by competitively binding to cholinergic receptors on the motor end-plate, thereby antagonizing the action of acetylcholine . This interaction blocks neuromuscular transmission, leading to muscle relaxation. The compound is hydrolyzed by plasma cholinesterases, which is a key enzyme involved in its metabolism . The interaction with cholinesterases is crucial for its rapid breakdown and short duration of action.

Cellular Effects

Mivacurium chloride affects various types of cells, particularly skeletal muscle cells. By blocking acetylcholine receptors, it inhibits muscle contraction, leading to muscle relaxation . This inhibition can influence cell signaling pathways related to muscle contraction and relaxation. Additionally, the compound’s effect on cholinergic receptors can impact cellular metabolism and gene expression related to muscle function.

Molecular Mechanism

At the molecular level, mivacurium chloride exerts its effects by binding to the nicotinic acetylcholine receptors at the neuromuscular junction . This binding prevents acetylcholine from activating these receptors, thereby inhibiting the depolarization of the muscle cell membrane and subsequent muscle contraction. The compound’s rapid hydrolysis by plasma cholinesterases ensures its short duration of action, making it suitable for short surgical procedures .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of mivacurium chloride are observed to change over time due to its rapid hydrolysis by plasma cholinesterases . The compound is stable under controlled conditions but degrades quickly once administered, leading to a rapid onset and short duration of muscle relaxation. Long-term effects on cellular function are minimal due to its quick elimination from the body.

Dosage Effects in Animal Models

In animal models, the effects of mivacurium chloride vary with different dosages. At low doses, it effectively induces muscle relaxation without significant adverse effects . At higher doses, it can cause prolonged muscle relaxation and potential toxic effects, such as histamine release leading to hypotension and flushing . The threshold for these adverse effects is dose-dependent and varies among different animal species.

Metabolic Pathways

Mivacurium chloride is primarily metabolized by plasma cholinesterases through ester hydrolysis . This metabolic pathway is crucial for its rapid breakdown and short duration of action. The interaction with cholinesterases ensures that the compound is quickly hydrolyzed into inactive metabolites, which are then excreted from the body.

Transport and Distribution

Within cells and tissues, mivacurium chloride is transported and distributed primarily through the bloodstream . It binds to plasma proteins and is rapidly hydrolyzed by plasma cholinesterases. The compound’s distribution is influenced by its binding to cholinergic receptors and its rapid metabolism, which limits its accumulation in tissues.

Subcellular Localization

Mivacurium chloride is localized at the neuromuscular junction, where it exerts its muscle-relaxing effects . The compound’s activity is directed to this specific site due to its binding to nicotinic acetylcholine receptors. Post-translational modifications and targeting signals are not significantly involved in its localization, as its primary mechanism of action is receptor binding and subsequent hydrolysis by plasma cholinesterases.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Mivacurium chloride involves the reaction between two primary precursors, pipecuronium bromide and methyl chloride. The reaction takes place in the presence of a base and a solvent to yield Mivacurium chloride.", "Starting Materials": [ "Pipecuronium bromide", "Methyl chloride", "Base", "Solvent" ], "Reaction": [ "Step 1: In a round bottom flask, add pipecuronium bromide and solvent.", "Step 2: Heat the mixture to reflux temperature.", "Step 3: Add a base to the mixture and stir for 30 minutes.", "Step 4: Slowly add methyl chloride to the mixture and stir for 2 hours.", "Step 5: Cool the mixture and filter the precipitate.", "Step 6: Wash the precipitate with solvent and dry under vacuum.", "Step 7: Recrystallize the product from a suitable solvent to obtain Mivacurium chloride." ] }

CAS-Nummer

106861-44-3

Molekularformel

C58H80ClN2O14+

Molekulargewicht

1064.7 g/mol

IUPAC-Name

bis[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate;chloride

InChI

InChI=1S/C58H80N2O14.ClH/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10;/h13-14,31-38,45-46H,15-30H2,1-12H3;1H/q+2;/p-1/b14-13+;/t45-,46-,59?,60?;/m1./s1

InChI-Schlüssel

KFWHZSUNFAPZPW-FBIVYNMFSA-M

Isomerische SMILES

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-]

SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-].[Cl-]

Kanonische SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-]

106861-44-3

Piktogramme

Acute Toxic

Synonyme

(1R,1’R)-2,2’-[[(4E)-1,8-Dioxo-4-octene-1,8-diyl]bis(oxy-3,1-propanediyl)]bis[1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-isoquinolinium Chloride ;  Mivacron;  BW-B 1090U; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mivacurium chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Mivacurium chloride
Reactant of Route 3
Reactant of Route 3
Mivacurium chloride
Reactant of Route 4
Reactant of Route 4
Mivacurium chloride
Reactant of Route 5
Reactant of Route 5
Mivacurium chloride
Reactant of Route 6
Reactant of Route 6
Mivacurium chloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.